2-[(Prop-2-yn-1-yl)amino]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(prop-2-ynylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-6-4-5-7/h1,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRQMZOCPCQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651501 | |
| Record name | 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28123-89-9 | |
| Record name | 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(prop-2-yn-1-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Amino Ethan 1 Ol and Analogous Structures
Direct Synthetic Routes to 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol
The direct synthesis of this compound can be achieved through the nucleophilic substitution reaction between propargylamine (B41283) and a suitable two-carbon electrophile. A common method involves the reaction of propargylamine with 2-chloroethanol. This reaction is typically performed in a suitable solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is often cooled, for instance to 0°C, before the addition of the reagents. Following the reaction, the hydrochloride salt of the product can be formed by treating the crude product with hydrogen chloride gas dissolved in an appropriate solvent like diethyl ether, leading to the precipitation of this compound hydrochloride as a white crystalline solid. vulcanchem.com Purification is then carried out using techniques like silica (B1680970) gel chromatography. vulcanchem.com An alternative approach involves the reaction of propargylamine with ethylene (B1197577) oxide, which also yields the desired amino alcohol. evitachem.com This method generally requires a catalyst and is conducted under controlled temperature conditions to ensure the reaction goes to completion. evitachem.com
Modular Approaches for Propargylamine Synthesis
Modular approaches allow for the construction of the propargylamine moiety through the assembly of smaller precursor molecules. These methods offer flexibility in introducing structural diversity.
Copper-Catalyzed Propargylamine Formation via Michael Addition-Type Reactions
Copper-catalyzed reactions provide an effective means for synthesizing propargylamines. One such method involves a Michael addition-type reaction. In this approach, secondary amines react with α,β-unsaturated ketones, such as methyl vinyl ketone, in the presence of a copper(I) salt catalyst, like copper(I) chloride (CuCl). acs.org This is followed by the addition of a terminal alkyne. The reaction proceeds through the initial Michael addition of the amine to the unsaturated ketone, which then undergoes a carbon-carbon bond cleavage to form an iminium intermediate. This intermediate is subsequently attacked by a copper acetylide, formed in situ from the terminal alkyne and the copper catalyst, to yield the propargylamine. acs.org This one-pot operation is applicable to a variety of secondary amines and both aromatic and aliphatic alkynes. acs.org
N-Alkylation and N-Propargylation Strategies for Amino Compounds
N-alkylation and N-propargylation are fundamental strategies for the synthesis of propargylamines from amino compounds. A direct method for the N-propargylation of amino alcohols involves a copper(I)-catalyzed three-component reaction (A³-coupling) of an amino alcohol, an aldehyde (like formaldehyde), and a terminal alkyne. researchgate.net This reaction can lead to the formation of an oxazolidine (B1195125) intermediate, which can then be ring-opened to yield the N-propargyl amino alcohol. researchgate.net
Another approach to propargylation involves the Nicholas reaction, which utilizes a dicobalt hexacarbonyl-stabilized propargylium ion. nih.gov This method is particularly useful for introducing propargyl groups into molecules that are sensitive to basic conditions. The reaction can be applied to various functional groups, including amines, and allows for the selective mono- or di-alkynylation of a primary amino group depending on the steric bulk of the propargylium ion. nih.gov
Synthesis of Related Amino Alcohols with Terminal Alkyne Functionality
The synthesis of amino alcohols containing a terminal alkyne functionality is a significant area of research due to the utility of these compounds as building blocks in organic synthesis and medicinal chemistry. A variety of synthetic methods have been developed to access these structures.
One strategy involves the ruthenium-catalyzed anti-Markovnikov hydration of propargylic amine derivatives, which can lead to the formation of enantioenriched 1,3-amino alcohol products. acs.orgacs.org Another approach is the enantioselective aminoallylation of ketones through copper-catalyzed reductive coupling, which provides access to chiral 1,2-amino alcohol synthons. nih.gov
The synthesis of homopropargylic β-amino alcohols can be achieved through the propargylation of chiral aldehydes. nih.gov Furthermore, the ring-opening of N-protected (aziridin-2-yl)methylphosphonates with appropriate nucleophiles offers a route to functionalized 2-amino- and 2,3-diamino-propylphosphonates, which are related to amino alcohols. mdpi.com
| Starting Material(s) | Reagents/Catalyst | Product Type | Reference |
| Propargylamine, 2-Chloroethanol | THF, then HCl/diethyl ether | This compound hydrochloride | vulcanchem.com |
| Secondary amine, α,β-Unsaturated ketone, Terminal alkyne | CuCl | Propargylamine | acs.org |
| Amino alcohol, Formaldehyde, Terminal alkyne | Cu(I) catalyst | N-propargyl-β-amino alcohol | researchgate.net |
| Propargylic amine derivatives | Ruthenium catalyst | 1,3-Amino alcohol | acs.orgacs.org |
| Ketone, N-substituted allyl equivalent | Copper catalyst | 1,2-Amino alcohol | nih.gov |
Environmentally Benign Synthetic Strategies for Amino Alcohol Derivatives
In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods for the production of amino alcohol derivatives. These "green" strategies aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
One promising approach is the use of visible-light photocatalysis. rsc.orgpatsnap.com For instance, a general and efficient visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones has been developed for the synthesis of various 1,2-amino alcohols. rsc.org This reaction is notable for its use of water as the solvent and its operation at room temperature, which are mild and environmentally friendly conditions. rsc.orgpatsnap.com
Another green strategy involves the use of biocatalysis. Engineered amine dehydrogenases have been employed for the biosynthesis of chiral amino alcohols from α-hydroxy ketones, using ammonia (B1221849) as the amino donor under mild conditions. frontiersin.org This biocatalytic approach offers high stereoselectivity and avoids the use of harsh chemical reagents. frontiersin.org
Furthermore, the use of catalysts derived from renewable resources is an emerging area in green chemistry. For example, a catalyst developed from fruit waste has been successfully used for the synthesis of β-amino alcohols through the ring-opening of epoxides with aromatic amines. nih.gov The use of water as a solvent in the aminolysis of epoxides to produce β-amino alcohols, in the absence of any catalyst, also represents a simple and environmentally benign methodology. organic-chemistry.org
| Green Strategy | Key Features | Product Type | Reference |
| Visible-light photocatalysis | Water as solvent, room temperature | 1,2-Amino alcohols | rsc.orgpatsnap.com |
| Biocatalysis | Engineered amine dehydrogenase, mild conditions | Chiral amino alcohols | frontiersin.org |
| Waste-derived catalyst | Catalyst from fruit peel, mild conditions | β-Amino alcohols | nih.gov |
| Catalyst-free reaction in water | Water as solvent and catalyst | β-Amino alcohols | organic-chemistry.org |
Advanced Reaction Chemistry and Mechanistic Studies of 2 Prop 2 Yn 1 Yl Amino Ethan 1 Ol
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne is a highly versatile functional group, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and the sp-hybridized state of its carbon atoms are key to its reactivity.
The most prominent reaction involving the terminal alkyne of 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. researchgate.net The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov
In the context of this compound, the terminal alkyne readily reacts with various organic azides in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. nih.gov The reaction proceeds under mild conditions, often in aqueous or alcoholic solvent systems at room temperature. nih.gov
The resulting product is a 1,2,3-triazole adduct where the substituent from the azide is attached at the 1-position of the triazole ring, and the 2-(hydroxyethyl)aminomethyl substituent from the starting alkyne is at the 4-position. The 1,2,3-triazole ring system is exceptionally stable, resistant to metabolic degradation, and capable of forming hydrogen bonds, making it a valuable linker in medicinal chemistry and materials science. peerj.com
Table 1: Examples of CuAAC Reactions with this compound
| Azide Reactant | Catalyst System | Solvent | Product |
| Benzyl (B1604629) Azide | CuSO₄·5H₂O / Sodium Ascorbate | H₂O/t-BuOH | 1-Benzyl-4-({[2-(hydroxyethyl)]amino}methyl)-1H-1,2,3-triazole |
| 1-Azido-4-methoxybenzene | CuI | CH₂Cl₂ | 4-({[2-(hydroxyethyl)]amino}methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole |
| Ethyl 2-azidoacetate | CuSO₄·5H₂O / Sodium Ascorbate | EtOH/H₂O | Ethyl 2-(4-({[2-(hydroxyethyl)]amino}methyl)-1H-1,2,3-triazol-1-yl)acetate nih.gov |
The CuAAC reaction employing this compound is a powerful tool for bioconjugation and the assembly of advanced materials. researchgate.net The hydroxyl and secondary amine groups on the molecule provide points for further modification or can enhance the hydrophilicity and functionality of the resulting constructs.
Scope:
Bioconjugation: The molecule can be used to link biomolecules (peptides, proteins, nucleic acids) that have been modified to contain an azide group. The resulting triazole linker is stable in biological media. peerj.com The hydroxyl group can improve water solubility, which is advantageous for biological applications.
Materials Assembly: It serves as a building block for creating functional polymers and dendrimers. researchgate.net For instance, polymerization with diazide monomers can yield polymers containing pendant hydroxyl and amine groups, which can be used for creating cross-linked materials, coatings with specific surface properties, or metal-chelating resins.
Drug Discovery: The 1,2,3-triazole scaffold is a recognized pharmacophore found in many biologically active compounds. peerj.commdpi.com Synthesizing libraries of triazoles from this starting material allows for the exploration of new potential therapeutic agents. nih.gov
Limitations:
Catalyst Toxicity: The use of copper as a catalyst can be a limitation in biological systems due to its potential cytotoxicity. While efforts are made to remove the catalyst post-reaction, trace amounts may remain, necessitating the development of low-toxicity copper ligands or copper-free click reactions for certain in vivo applications.
Substrate Stability: The secondary amine and alcohol can potentially coordinate with the copper catalyst, which might influence the reaction kinetics. In some cases, protection of these groups may be necessary to avoid side reactions or catalyst inhibition, although the CuAAC is generally tolerant of these functionalities.
The terminal alkyne of this compound can also undergo Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org
The reaction allows for the direct connection of the propargyl group to aromatic or vinylic systems, creating internally substituted alkynes. These products are valuable intermediates for synthesizing more complex molecules, including pharmaceuticals, organic materials, and natural products. wikipedia.org The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.org The amine base, often diethylamine (B46881) or triethylamine, neutralizes the hydrogen halide byproduct. wikipedia.org
Table 2: Representative Sonogashira Coupling Reaction
| Reactants | Catalysts | Base/Solvent | Product |
| This compound + Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 2-{[3-(Phenyl)prop-2-yn-1-yl]amino}ethan-1-ol |
| This compound + 2-Amino-3-bromopyridine | Pd(CF₃COO)₂, PPh₃, CuI | DMF/Et₃N | 2-({[3-(2-Aminopyridin-3-yl)]prop-2-yn-1-yl}amino)ethan-1-ol scirp.org |
| This compound + (Z)-1-Chloro-2-phenylethene | (PhCN)₂PdCl₂, CuI | Piperidine/THF | (E)-2-{[5-Phenylpent-2-en-4-yn-1-yl]amino}ethan-1-ol researchgate.net |
While CuAAC is the most common cycloaddition for terminal alkynes, other related reactions are possible. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide requires thermal conditions and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which limits its synthetic utility compared to the highly regioselective CuAAC. researchgate.netnih.gov
Furthermore, the terminal alkyne can participate in various intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule or in an intermediate. For example, domino reactions involving an initial intermolecular coupling followed by an intramolecular cyclization can lead to the formation of heterocyclic systems like benzo[b]furans. organic-chemistry.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Reactivity of the Secondary Amine Group
The secondary amine in this compound is a nucleophilic and basic center. Its reactivity can be harnessed for various synthetic transformations, often orthogonally to the reactivity of the alkyne.
Key reactions involving the secondary amine include:
N-Alkylation: The amine can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation and the formation of a mixture of the tertiary amine and a quaternary ammonium (B1175870) salt. libretexts.org Using a 2:1 ratio of the amine to the alkylating agent can help consume the HX byproduct, but does not prevent over-alkylation. libretexts.org
N-Acylation: The amine reacts cleanly with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) to form stable amide products. mnstate.edu This reaction is generally high-yielding and specific to the amine, leaving the alcohol and alkyne groups intact under standard conditions.
Reaction with Carbonyls: Secondary amines react with aldehydes and ketones under acidic catalysis to form enamines. libretexts.org This reaction involves the initial formation of an unstable aminol intermediate, followed by dehydration. mnstate.edu
The presence of the adjacent hydroxyl group can influence the amine's reactivity through hydrogen bonding or by participating in intramolecular reactions under certain conditions. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone).
Nucleophilic Reactivity of the Amine
The secondary amine in this compound is a key reactive center, capable of participating in a variety of nucleophilic reactions. One of the most prominent examples of this reactivity is its involvement in A³ (aldehyde-alkyne-amine) coupling reactions. In these reactions, the amine, an aldehyde, and a terminal alkyne combine to form a propargylamine (B41283). wikipedia.org The general mechanism involves the in-situ formation of an iminium ion from the aldehyde and the amine, which is then attacked by the metal acetylide derived from the alkyne. phytojournal.com While the alkyne moiety is already present in this compound, the amine can react with an aldehyde and another alkyne in a variation of this reaction.
The nucleophilicity of the amine is also central to the synthesis of piperazines. Multi-component reactions can be employed to construct the piperazine (B1678402) ring, a common scaffold in medicinal chemistry. nih.govmdpi.com For instance, a palladium-catalyzed cyclization can couple a diamine component with a propargyl unit to yield highly substituted piperazines. organic-chemistry.org In a similar vein, this compound can serve as a precursor for piperazine derivatives through reactions that leverage the nucleophilic character of the nitrogen atom.
| Reaction Type | Reactants | Product Type | Key Features |
| A³ Coupling | Aldehyde, Alkyne, Amine | Propargylamine | Metal-catalyzed, formation of a C-C bond. wikipedia.org |
| Piperazine Synthesis | Diamine component, Propargyl unit | Substituted Piperazine | Palladium-catalyzed, modular synthesis. organic-chemistry.org |
Amine-Directed Transformations
The amine group in this compound can direct transformations, particularly intramolecular cyclizations, leading to the formation of various heterocyclic systems. The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule allows for cyclization reactions to form quinolines and other nitrogen-containing rings. mdpi.comorganic-chemistry.org
One notable transformation is the synthesis of oxazolidinones. Propargylic amines can react with carbon dioxide in the presence of a silver catalyst to yield oxazolidinone derivatives under mild conditions. organic-chemistry.org The reaction proceeds via the activation of the triple bond by the silver catalyst, followed by the nucleophilic attack of the amine. The intramolecular nature of this reaction, guided by the proximity of the reacting groups, often leads to high regioselectivity.
Furthermore, visible-light-induced cascade cyclizations of N-propargyl aromatic amines with acyl oxime esters have been developed to produce 3-acylated quinolines. nih.gov This method highlights the potential for the amine to initiate a sequence of reactions, ultimately leading to complex heterocyclic structures.
| Transformation | Reagents | Product | Driving Force |
| Oxazolidinone Synthesis | Carbon Dioxide, Silver Catalyst | Oxazolidinone | Intramolecular cyclization. organic-chemistry.org |
| Quinoline Synthesis | Acyl Oxime Ester, Visible Light | 3-Acylated Quinoline | Radical cascade reaction. nih.gov |
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl group in this compound presents another site for chemical modification, including derivatization, protection, and oxidation/reduction reactions.
Derivatization and Protecting Group Strategies
The hydroxyl group can be derivatized to form ethers, esters, or other functional groups. However, due to the presence of the reactive amine, selective derivatization often requires the use of protecting groups. jocpr.com A common strategy for bifunctional molecules like this is to employ orthogonal protecting groups, which can be removed under different conditions, allowing for the selective reaction of one functional group while the other is masked. uchicago.edu
For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are frequently used due to their stability and ease of removal with fluoride (B91410) reagents. harvard.edu The amine, on the other hand, can be protected as a carbamate, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine. organic-chemistry.org
An efficient one-pot, two-step process for the N-propargylation of amino alcohols has been developed that involves the in-situ protection of the amino alcohol. researchgate.netresearchgate.net This is achieved through a copper(I)-catalyzed A³-coupling/annulation of the amino alcohol, formaldehyde, and a terminal alkyne, which forms an oxazolidine (B1195125) intermediate. This intermediate effectively protects both the amine and hydroxyl groups. Subsequent ring-opening then yields the N-propargyl amino alcohol. researchgate.netresearchgate.net
| Protecting Group | Functional Group Protected | Introduction Reagent | Removal Conditions |
| tert-Butyldimethylsilyl (TBS) | Hydroxyl | TBS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |
| tert-Butoxycarbonyl (Boc) | Amine | Boc₂O | Acidic conditions (e.g., TFA) |
| Oxazolidine | Amine and Hydroxyl (in situ) | Formaldehyde, Alkyne, Cu(I) catalyst | Bi(III)-promoted ring-opening researchgate.netresearchgate.net |
Oxidation and Reduction Pathways
The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent is crucial to achieve selectivity, especially given the presence of the oxidizable amine and alkyne functionalities. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can convert primary alcohols to aldehydes without further oxidation to carboxylic acids. youtube.com The use of PCC on alumina (B75360) under solvent-free conditions has been shown to be an efficient method for the oxidation of various alcohols, including propargyl alcohol. asianpubs.org A chemoselective aerobic oxidation of benzyl and propargyl alcohols to their corresponding aldehydes and ketones in the presence of a copper(I) catalyst has also been reported, which tolerates sensitive groups like amines. nih.gov
The reduction of the hydroxyl group to an alkane is not a direct process as the hydroxyl group is a poor leaving group. rutgers.edu A common strategy involves converting the alcohol into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. The resulting tosylate can then be reduced with a hydride source like lithium aluminum hydride (LiAlH₄). libretexts.org
| Reaction | Reagent | Product | Key Considerations |
| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | Mild conditions, avoids over-oxidation. youtube.com |
| Oxidation | Cu(I) catalyst, TEMPO, O₂ | Aldehyde | Chemoselective, tolerates amines. nih.gov |
| Reduction | 1. Ts-Cl, Pyridine; 2. LiAlH₄ | Alkane | Two-step process via a tosylate intermediate. libretexts.org |
Multi-Component Reactions (MCRs) Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. The bifunctional nature of this compound makes it an excellent substrate for such reactions.
The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. youtube.com Propargylamines are versatile building blocks in post-Ugi transformations. nih.gov this compound can act as the amine component in Ugi reactions, leading to products with a propargyl group that can be further functionalized. The reaction of propargylamine in Ugi reactions has been used to synthesize dihydroxypyrrolidines and other complex heterocyclic systems. nih.gov
The Passerini reaction is another important MCR that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the classical Passerini reaction does not directly involve an amine, variations exist. For instance, a Passerini-type reaction can occur with alcohols and carbon dioxide instead of a carboxylic acid, leading to α-carbonate-amides. rsc.org The hydroxyl group of this compound could potentially participate in such variations.
Furthermore, a one-pot three-component synthesis of highly substituted piperazines has been achieved from N-activated aziridines, anilines, and propargyl carbonates, showcasing the utility of propargyl-containing compounds in MCRs for the synthesis of complex heterocycles. nih.gov
| MCR | Typical Components | Product Type | Potential Role of this compound |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like | Amine component. nih.govnih.gov |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Hydroxyl group in Passerini-type variations. rsc.orgnih.gov |
| Piperazine Synthesis | N-activated aziridine, Aniline, Propargyl carbonate | Substituted Piperazine | Propargyl-containing building block. nih.gov |
Derivatives and Functionalization Strategies Based on 2 Prop 2 Yn 1 Yl Amino Ethan 1 Ol
Design and Synthesis of Functionalized Analogs
The strategic design and synthesis of functionalized analogs of 2-[(prop-2-yn-1-yl)amino]ethan-1-ol are driven by the pursuit of enhanced biological activity and tailored physicochemical properties. The inherent reactivity of the secondary amine and the terminal alkyne allows for a multitude of chemical modifications.
One notable example is the synthesis of 2-[(prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride . This derivative showcases the modification of the amino alcohol backbone by introducing a sterically hindered aromatic group, a modification that can significantly influence the molecule's interaction with biological targets. The synthesis of such analogs often involves multi-step reaction sequences, beginning with the protection of the hydroxyl and amino groups, followed by the introduction of the desired functional moieties, and concluding with deprotection steps.
The general approach to creating these analogs often leverages well-established synthetic methodologies. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The hydroxyl group can be esterified or etherified to introduce a variety of substituents. Furthermore, the propargyl group serves as a handle for a wide range of transformations, including the Sonogashira coupling and, most notably, click chemistry.
A summary of representative functionalized analogs is presented below:
| Derivative Name | Modification Site(s) | Potential Application Area |
| 2-[(prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride | Amino and hydroxyl groups | Medicinal Chemistry |
| N-acyl-2-[(prop-2-yn-1-yl)amino]ethan-1-ol derivatives | Amino group | Drug Discovery |
| O-aryl-2-[(prop-2-yn-1-yl)amino]ethan-1-ol derivatives | Hydroxyl group | Materials Science |
Incorporation into Complex Molecular Architectures
The bifunctional nature of this compound makes it an attractive building block for the construction of more intricate molecular frameworks. Its ability to act as a linker or a core scaffold is being explored in the synthesis of macrocycles and other complex structures. For instance, the amino alcohol moiety can participate in condensation reactions to form larger ring systems, while the propargyl group remains available for subsequent functionalization.
While specific examples of incorporating this exact molecule into complex architectures are still emerging in the literature, the principles are well-established. The synthesis of 2-substituted 2-aminoethanol derivatives has been shown to be a viable strategy for creating inhibitors of enzymes like protein kinase C. nih.gov This suggests that derivatives of this compound could be similarly integrated into larger molecules designed to interact with specific biological targets.
Synthesis of Click Chemistry Conjugates for Advanced Applications
The terminal alkyne of this compound is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction allows for the efficient and specific covalent linkage of the amino alcohol scaffold to a wide variety of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes. lumiprobe.com
This strategy has been widely adopted for bioconjugation. For example, proteins modified with azide (B81097) groups can be readily labeled with this compound derivatives for applications in proteomics and cellular imaging. lumiprobe.com The resulting 1,2,3-triazole linkage is highly stable under physiological conditions. The amino-yne click reaction, a related catalyst-free method, also offers a powerful tool for immobilizing molecules onto surfaces, which is particularly relevant for developing antimicrobial biomaterials. lab-chemicals.com
The versatility of the click reaction enables the creation of a vast library of conjugates with tailored properties. For instance, conjugating the scaffold to targeting ligands can facilitate the delivery of therapeutic agents to specific cells or tissues.
| Conjugate Type | Click Reaction Partner (Azide) | Potential Application |
| Fluorescently Labeled Analog | Fluorescent Dye Azide | Cellular Imaging, Diagnostics |
| Bioconjugate | Azide-Modified Protein/Peptide | Proteomics, Drug Targeting |
| Polymer Conjugate | Azide-Terminated Polymer | Materials Science, Drug Delivery |
Scaffold Modifications for Targeted Property Enhancement
Scaffold modification strategies, including the concept of "scaffold hopping," are being employed to enhance the properties of molecules derived from this compound. nih.gov By systematically altering the core structure, researchers can fine-tune parameters such as binding affinity, selectivity, and pharmacokinetic profiles. nih.gov
For example, replacing the ethanolamine (B43304) backbone with other cyclic or acyclic structures can lead to compounds with improved metabolic stability or altered target interactions. The synthesis of a series of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols has demonstrated that modifications to the amino alcohol core can significantly impact immunosuppressive activity.
Furthermore, the propargyl group itself can be seen as a modifiable element. While its primary utility lies in click chemistry, it can also be transformed into other functional groups to explore different chemical spaces. These modifications are crucial for optimizing the therapeutic potential of new drug candidates. The development of novel Sirt1 inhibitors through the synthesis of benzimidazole (B57391) mono-peptides and amino-acid derived pyrazoles highlights the power of scaffold modification in drug discovery. nih.gov
Advanced Spectroscopic and Structural Characterization of 2 Prop 2 Yn 1 Yl Amino Ethan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively.
¹H NMR: The proton NMR spectrum of this compound typically shows distinct signals for each type of proton. The ethynyl (B1212043) proton of the propargyl group appears as a triplet, while the methylene (B1212753) protons of the propargyl group show as a doublet. The methylene protons of the ethanolamine (B43304) backbone appear as triplets. The hydroxyl and amine protons can appear as broad singlets, and their chemical shifts can be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The acetylenic carbons of the propargyl group have characteristic chemical shifts. The methylene carbons of the propargyl and ethanolamine moieties also show distinct signals.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, confirming the arrangement of protons within the molecule. HSQC spectra correlate directly bonded protons and carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| HC≡ | ~2.2 (t) | ~72 |
| ≡C- | ~80 | |
| ≡C-CH₂ | ~3.4 (d) | ~39 |
| NH-CH₂ | ~2.8 (t) | ~52 |
| CH₂-OH | ~3.6 (t) | ~61 |
| OH | broad | |
| NH | broad |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of its functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, sharp band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. A weaker band around 2100 cm⁻¹ is indicative of the C≡C stretching vibration. Broad absorption in the 3400-3200 cm⁻¹ region is due to the O-H and N-H stretching vibrations, often overlapping. C-H stretching vibrations of the methylene groups are observed in the 3000-2800 cm⁻¹ range. The C-O and C-N stretching vibrations appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡C triple bond, being a non-polar bond, often gives a strong signal in the Raman spectrum, which is weak in the FTIR. This makes Raman particularly useful for studying the alkyne functionality.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| ≡C-H stretch | ~3300 (strong, sharp) | ~3300 |
| O-H/N-H stretch | ~3400-3200 (broad) | |
| C-H stretch (CH₂) | ~3000-2800 | ~3000-2800 |
| C≡C stretch | ~2100 (weak) | ~2100 (strong) |
| C-O stretch | ~1050 | |
| C-N stretch | ~1100 |
Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS))
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight of the parent ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula of the compound and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing mixtures of this compound derivatives, allowing for their separation and individual mass analysis. The fragmentation patterns observed in the mass spectrometer can provide further structural information. For this compound, common fragmentation pathways may involve the loss of a hydroxyl group, or cleavage of the C-C or C-N bonds of the ethanolamine backbone.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. This technique also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups. These interactions can significantly influence the physical properties of the compound.
Computational and Theoretical Investigations of 2 Prop 2 Yn 1 Yl Amino Ethan 1 Ol
Quantum Chemical Calculations (Density Functional Theory (DFT)) for Molecular Geometry and Electronic Structure
No specific studies employing Density Functional Theory (DFT) to determine the optimized molecular geometry and electronic structure of 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol were identified in the public domain. Such a study would typically involve calculations using a specified basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. The output would provide precise bond lengths, bond angles, and dihedral angles.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
A detailed analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and the corresponding energy gap for this compound is not available in published research. This analysis would be essential for understanding the molecule's electronic properties and its potential as an electron donor or acceptor. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Surface Analysis
There are no available studies that present a Molecular Electrostatic Potential (MEP) surface analysis for this compound. An MEP map would illustrate the charge distribution within the molecule, highlighting electron-rich regions (typically colored red) that are prone to electrophilic attack and electron-poor regions (colored blue) that are susceptible to nucleophilic attack.
Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)
Quantitative data for reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) for this compound have not been reported in the scientific literature. These descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of the molecule's reactivity.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
A Natural Bond Orbital (NBO) analysis, which would provide detailed insight into charge delocalization, hyperconjugative interactions, and the nature of the bonding within this compound, has not been published. This analysis is valuable for understanding the stability of the molecule arising from electron delocalization.
Conformational Dynamics and Molecular Modeling Simulations
No specific molecular modeling or conformational dynamics simulations for this compound were found. Such studies would explore the different possible conformations of the molecule and their relative energies, providing a deeper understanding of its three-dimensional structure and flexibility.
Applications in Advanced Organic Synthesis
2-[(Prop-2-yn-1-yl)amino]ethan-1-ol as a Key Synthon and Building Block
In the realm of organic chemistry, this compound serves as a critical synthon, or synthetic building block, prized for its inherent reactivity. The hydrochloride salt form of this compound is often used in laboratory settings. nih.gov Its utility stems from the presence of three distinct functional groups—the propargyl group (a C3H3 alkyne unit), a secondary amine, and a primary hydroxyl group—each capable of participating in a variety of chemical reactions.
The propargyl group, containing a terminal alkyne, is particularly notable. This functional group is a cornerstone of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. nih.govlumiprobe.com Furthermore, the alkyne can undergo various other transformations, including coupling reactions (like Sonogashira, Glaser, and Hay couplings), hydroamination, and conjugate additions. libretexts.org The amine and alcohol moieties provide sites for nucleophilic attack, acylation, alkylation, and etherification, and can be used to introduce other functionalities or to build larger molecular frameworks.
The synthesis of this building block can be achieved through methods such as the reaction between propargylamine (B41283) and ethylene (B1197577) oxide. nih.gov Its classification as a propargylamine derivative and an amino alcohol underscores its potential in creating a multitude of more complex molecules. nih.gov
Role in Ligand Design and Coordination Chemistry
The structure of this compound, containing both a nitrogen donor atom from the amine and an oxygen donor atom from the alcohol, makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. nih.govresearchgate.net Bidentate ligands can bind to a central metal ion through two separate points of attachment, forming a stable chelate ring. nih.gov This chelate effect generally leads to more stable metal complexes compared to those formed with monodentate ligands.
While specific studies detailing the coordination complexes of this compound are specialized, the behavior of analogous amino alcohols is well-documented. For instance, various amino alcohol ligands are known to form stable complexes with a range of metal ions, including copper(II). researchgate.net In such complexes, the ligand coordinates to the metal center through the nitrogen and oxygen atoms, influencing the geometry and reactivity of the resulting coordination compound. The specific stereochemistry and rigidity of the ligand can impact its pre-organization for coordinating a metal ion. researchgate.net The alkyne functionality on this compound remains available for post-coordination modification, allowing for the synthesis of multifunctional materials where a metal complex is appended with other molecular units via click chemistry.
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals, representing over 85% of all biologically active compounds. benthamdirect.com Pyrazine (B50134) and its derivatives are a prominent class of these heterocycles, known for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. benthamdirect.com
Recent synthetic methodologies have highlighted the importance of N-propargylamines as key precursors in the efficient synthesis of pyrazines. mdpi.com The dehydrogenative self-coupling of 2-aminoalcohols, a class of compounds to which this compound belongs, has been shown to be an effective, atom-economical method for producing 2,5-disubstituted pyrazines. nih.gov These reactions, sometimes catalyzed by earth-abundant metals like manganese, generate water and hydrogen gas as the only byproducts, aligning with the principles of green chemistry. nih.gov The general synthetic pathways to pyrazines often involve the condensation of precursors like diamines with dicarbonyls or the self-condensation of amino alcohols. nih.govnih.gov The unique structure of this compound provides the necessary atoms and functionalities to construct the pyrazine ring system.
The propargylamine moiety is not limited to pyrazine synthesis; it is also a valuable precursor for other heterocyclic systems like pyrazoles, which are also considered privileged scaffolds in medicinal chemistry. The versatility of the alkyne and amine groups allows for various cyclization strategies to build these important five- and six-membered rings.
Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Propargylamine Precursors
| Scaffold | Biological Relevance | Synthetic Precursor Class |
|---|---|---|
| Pyrazine | Anticancer, Anti-inflammatory, Analgesic benthamdirect.com | N-Propargylamines, 2-Aminoalcohols nih.govmdpi.com |
| Pyrazole | Antibacterial, Antifungal, Anti-inflammatory | Propargyl-containing compounds |
Utility in Diversifying Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery aimed at creating collections of structurally diverse small molecules to probe biological systems and identify new therapeutic agents. nih.govcapes.gov.br The goal of DOS is to efficiently generate molecular complexity and diversity from a common starting material. enamine.net
This compound is an ideal scaffold for DOS due to its multiple, orthogonally reactive functional groups. Each functional group—the alkyne, the amine, and the alcohol—can be selectively reacted to introduce a wide range of substituents and build different molecular skeletons.
The terminal alkyne is particularly powerful in this context, as it readily participates in the highly reliable and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govrsc.org This reaction allows for the facile covalent linking of the this compound core to a vast library of azide-containing building blocks. organic-chemistry.org This modular approach enables the rapid generation of a large library of triazole-containing compounds with diverse functionalities, significantly accelerating the lead identification and optimization process in medicinal chemistry. nih.govrsc.org The amine and alcohol groups can be subsequently or previously modified, further expanding the structural diversity of the resulting chemical library.
Table 2: Reactive Sites of this compound for Diversity-Oriented Synthesis
| Functional Group | Potential Reactions for Diversification | Resulting Functionality/Linkage |
|---|---|---|
| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |
| Sonogashira Coupling | Substituted Alkyne | |
| Mannich Reaction (A3 Coupling) | Propargylamine | |
| Secondary Amine | Acylation, Sulfonylation | Amide, Sulfonamide |
| Reductive Amination | Tertiary Amine | |
| Alkylation | Tertiary Amine | |
| Primary Alcohol | Esterification, Etherification | Ester, Ether |
Emerging Applications in Materials Science and Polymer Chemistry
Use as a Monomer or Precursor in Polymer Synthesis
The presence of both a secondary amine and a primary alcohol, combined with a terminal alkyne, makes 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol a valuable monomer and precursor in the synthesis of a variety of polymers. These functional groups offer multiple reactive sites for different polymerization techniques.
The hydroxyl group can participate in condensation polymerizations, such as esterification or urethane (B1682113) formation, to create polyesters and polyurethanes. The secondary amine also allows for its incorporation into polymer backbones through reactions like polyaddition. Furthermore, the propargyl group, with its terminal alkyne, is a key player in modern polymer synthesis, particularly in controlled radical polymerization techniques and post-polymerization modifications.
Researchers have explored the use of similar bifunctional monomers to create polymers with tailored properties. For instance, amino acid-derived monomers have been used to synthesize thermoplastic polymers through dual ester-urethane melt condensation. acs.org This approach allows for the creation of polymers with varying thermal properties and the ability to self-organize into specific structures. acs.org While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its high potential for creating functional polymers with unique architectures.
| Polymerization Method | Reactive Group(s) of this compound | Resulting Polymer Type (Potential) |
| Condensation Polymerization | Hydroxyl (-OH), Amino (-NH) | Polyesters, Polyamides, Polyurethanes |
| Polyaddition | Amino (-NH), Alkyne (C≡CH) | Poly(β-amino alcohol)s, Functionalized Polyacetylenes |
| Ring-Opening Polymerization | Precursor to cyclic monomers | Heterocyclic Polymers |
| Controlled Radical Polymerization | Alkyne (C≡CH) as a functional group | Well-defined polymers with pendant alkyne groups |
Development of Functional Materials through Click Polymerization
The terminal alkyne group of this compound is particularly suited for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. These reactions are highly efficient, selective, and proceed under mild conditions, making them ideal for the synthesis of complex and functional materials.
By reacting this compound with multifunctional azides or thiols, a variety of cross-linked and functional polymeric materials can be developed. The resulting triazole or thioether linkages, respectively, are stable and can impart specific properties to the material. The hydroxyl and amino groups within the monomer unit can provide hydrophilicity, sites for further functionalization, or the ability to coordinate with metal ions.
The thiol-yne reaction, for example, is a powerful tool for creating highly functional materials. nih.gov Alkyne-functionalized polyesters have been synthesized and subsequently cross-linked using thiol-yne click chemistry to produce elastomers with mechanical properties similar to soft tissues. nih.gov This approach highlights the potential of using alkyne-functionalized monomers like this compound to create biocompatible and degradable materials for biomedical applications.
| Click Reaction Type | Co-reactant for this compound | Key Features of Resulting Material |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Multifunctional Azides | High degree of cross-linking, thermal stability, potential for further functionalization via triazole ring. |
| Thiol-yne Reaction | Multifunctional Thiols | Formation of thioether linkages, potential for creating soft and flexible materials, tunable mechanical properties. |
Surface Functionalization and Hybrid Material Development
The ability to graft this compound onto material surfaces opens up avenues for creating functionalized surfaces and hybrid materials with tailored properties. The alkyne group provides a convenient handle for attaching the molecule to azide-modified surfaces via CuAAC, a common strategy for surface modification.
This surface functionalization can be used to alter the surface properties of various substrates, such as nanoparticles, films, and bulk materials. For instance, introducing the hydroxyl and amino groups of the molecule can enhance the hydrophilicity and biocompatibility of a material. This is a crucial aspect in the development of biomedical implants and devices to improve their integration with biological systems. researchgate.net
Furthermore, this compound can act as a linker or building block in the synthesis of organic-inorganic hybrid materials. The amino and hydroxyl groups can interact with or bond to inorganic components, such as silica (B1680970) or metal oxides, while the propargyl group remains available for further "click" reactions. This allows for the creation of hybrid materials that combine the properties of both organic and inorganic components. For example, sol-gel processes utilizing amino-alcohols have been employed to create hybrid materials with promising optical and electrical properties for sensor applications. The incorporation of the alkyne functionality from this compound could further expand the functionality of such hybrid systems.
| Application Area | Method of aAttachement | Resulting Property/Function |
| Surface Functionalization | "Click" reaction (CuAAC) onto azide-modified surfaces | Increased hydrophilicity, improved biocompatibility, sites for further modification. |
| Hybrid Material Synthesis | Coordination/covalent bonding with inorganic precursors | Creation of organic-inorganic networks, tunable properties, platforms for functional materials. |
Q & A
Basic: What are the common synthetic strategies for preparing 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol in laboratory settings?
The synthesis typically involves C-N bond formation between propargylamine derivatives and ethanolamine precursors. A widely applicable method is the nucleophilic substitution or coupling reaction, where propargyl bromide reacts with 2-aminoethanol under basic conditions. For example, in related compounds like hydroxychloroquine, C-N coupling between amines and halogenated intermediates is a key step . Optimization of solvent polarity (e.g., THF or DMF) and temperature (room temperature to 60°C) can enhance reaction efficiency. Purification via column chromatography or recrystallization ensures product integrity.
Advanced: How can researchers optimize the yield of this compound when encountering low reaction efficiency in propargylamine coupling reactions?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst selection : Transition-metal catalysts (e.g., CuI) can facilitate alkyne-amine coupling .
- Solvent optimization : Polar aprotic solvents like DMF improve solubility of intermediates.
- Protection/deprotection : Temporarily protecting the hydroxyl group in ethanolamine with tert-butyldimethylsilyl (TBS) can prevent undesired side reactions .
- Reaction monitoring : TLC or HPLC analysis at intervals helps identify incomplete reactions or byproducts.
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR identify characteristic signals:
- Propargyl protons (δ 1.8–2.1 ppm, triplet for ≡C-H).
- Ethanolamine backbone (δ 3.4–3.7 ppm for CH-N and δ 3.5–3.8 ppm for CH-OH) .
- FT-IR : Alkyne C≡C stretch (~2100–2260 cm) and hydroxyl O-H stretch (~3200–3600 cm).
- Mass spectrometry : High-resolution MS confirms molecular weight (theoretical MW: 113.16 g/mol).
Advanced: How should discrepancies between computational predictions and experimental NMR data for this compound be resolved?
Discrepancies may arise from conformational flexibility or solvent effects. Methodological steps:
- Conformational analysis : Use DFT calculations (e.g., Gaussian) to model rotational barriers of the propargyl and ethanolamine groups.
- Solvent correction : Apply implicit solvent models (e.g., PCM in DFT) to align predicted shifts with experimental data .
- Experimental validation : Acquire variable-temperature NMR to assess dynamic effects or use deuterated solvents to eliminate exchange broadening.
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of propargyl derivatives .
- Waste disposal : Segregate organic waste and avoid aqueous disposal due to amine/alcohol reactivity .
Advanced: How does the propargyl group in this compound influence its reactivity in nucleophilic addition reactions?
The propargyl group acts as an electron-deficient alkyne , enabling:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation .
- Electrophilic additions : Reactivity with halogens (e.g., bromine) to form dibromo derivatives.
- Metal coordination : The alkyne can coordinate to transition metals (e.g., Pd or Au), facilitating catalytic applications .
Advanced: What methodologies are used to study the interaction of this compound with biological macromolecules?
- X-ray crystallography : Co-crystallization with proteins (e.g., SARS-CoV-2 nsp1) reveals binding modes, as seen in similar ethanolamine derivatives .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) in real-time.
- Molecular docking : Simulations (e.g., AutoDock) predict interaction sites, guided by the compound’s hydroxyl and amine functional groups.
Basic: How is the purity of this compound validated in synthetic workflows?
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
- Melting point analysis : Sharp melting ranges indicate crystallinity and purity.
- Elemental analysis : Matches experimental C, H, N, O percentages to theoretical values.
Advanced: What strategies mitigate instability of this compound in aqueous solutions?
- pH control : Store in slightly acidic conditions (pH 4–6) to minimize amine oxidation.
- Lyophilization : Freeze-drying improves shelf life by removing hydrolytic water.
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations .
Basic: What are the key differences between this compound and structurally similar ethanolamine derivatives?
- Propargyl vs. alkyl groups : The propargyl moiety introduces sp-hybridized carbons, increasing rigidity and reactivity compared to ethyl or methyl amines .
- Hydrogen bonding : The hydroxyl group enhances solubility in polar solvents, unlike non-hydroxylated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
